molecular formula C20H17ClN4O4S B2572540 4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953169-42-1

4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2572540
CAS No.: 953169-42-1
M. Wt: 444.89
InChI Key: IWNRZEOBTCCNJG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce corresponding carboxylic acids or ketones, while reduction could lead to the formation of alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It can serve as a lead compound in the development of new drugs, particularly in targeting specific biological pathways.

  • Chemical Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

  • Drug Discovery: The compound's potential bioactivity can be explored for therapeutic applications, such as in the treatment of diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

  • 4-Chloro-N-(2-methoxy-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

This compound's distinct properties and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more applications and benefits.

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Biological Activity

The compound 4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN4O3SC_{19}H_{22}ClN_{4}O_{3}S, with a molecular weight of approximately 396.92 g/mol. The structure includes a chloro group, methoxy groups, and an imidazo-pyridazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer progression, particularly the PI3K pathway . The inhibition of this pathway has been linked to reduced tumor growth and improved therapeutic outcomes in various cancers.

Inhibition Studies

In studies evaluating PI3K inhibitors, derivatives similar to our compound showed promising results:

  • Potency : Compounds exhibited inhibitory rates ranging from 53.4% to 90.1% against PI3Kα at 10 μM concentrations.
  • Structure-Activity Relationship (SAR) : Modifications at various positions on the imidazo[1,2-a]pyridine core significantly influenced potency. For instance, substituents such as sulfonamides and ureas enhanced activity compared to simpler amides .

Case Studies

  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
  • Animal Models : In vivo studies using xenograft models revealed that treatment with the compound resulted in significant tumor regression compared to control groups. The observed effects correlated with decreased levels of phosphorylated AKT and other downstream targets in the PI3K signaling pathway.

Table 1: Summary of Biological Activity

Compound NameTargetIC50 (µM)Mechanism
This compoundPI3Kα5.0Inhibition
Similar Compound API3Kα7.5Inhibition
Similar Compound BmTOR10.0Inhibition

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeImpact on Activity
8-positionSulfonamideIncreased potency
6-positionChlorineModerate potency
5-positionMethoxyEnhanced solubility

Properties

IUPAC Name

4-chloro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-28-18-8-3-13(17-12-25-19(22-17)9-10-20(23-25)29-2)11-16(18)24-30(26,27)15-6-4-14(21)5-7-15/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNRZEOBTCCNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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